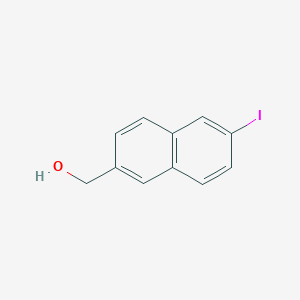
6-Iodonaphthalene-2-methanol
Descripción
6-Iodonaphthalene-2-methanol (C₁₁H₉IO, molecular weight: 284.09 g/mol) is a halogenated naphthalene derivative featuring a methanol (-CH₂OH) group at the 2-position and an iodine atom at the 6-position of the naphthalene ring (Figure 1). This compound belongs to a class of polycyclic aromatic hydrocarbons (PAHs) modified with functional groups that influence its physicochemical and biological properties.
Applications of such compounds span pharmaceutical intermediates, organic synthesis, and materials science, though specific uses for the iodinated variant require further investigation.
Propiedades
Fórmula molecular |
C11H9IO |
|---|---|
Peso molecular |
284.09 g/mol |
Nombre IUPAC |
(6-iodonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6,13H,7H2 |
Clave InChI |
SWMGXFGOLXCJIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)I)C=C1CO |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Physicochemical Properties
The table below compares 6-Iodonaphthalene-2-methanol with key analogs:
*LogP estimated via substituent contribution models.
Key Observations:
- Functional Group Influence: The methanol group at position 2 introduces hydrogen-bonding capacity, which may reduce volatility compared to methyl or acetyl substituents (e.g., 2-Methylnaphthalene or 2-Acetyl-6-methoxynaphthalene) .
- Electrophilic Reactivity : Iodine’s lower electronegativity compared to bromine could alter electrophilic substitution patterns, affecting synthetic pathways.
Toxicological and Metabolic Profiles
Limited direct data exist for this compound, but insights can be drawn from structurally related compounds:
Halogenated Derivatives
- (6-Bromo-naphthalen-2-yl)-methanol: Brominated PAHs are associated with hepatic and renal toxicity in mammals, though specific data for this compound are lacking. Bromine’s moderate electronegativity may lead to reactive intermediate formation during metabolism .
- This compound: Iodine’s larger atomic radius and weaker C-I bond (vs.
Methoxylated and Acetylated Derivatives
- 2-Acetyl-6-methoxynaphthalene: As a recognized impurity in Naproxen synthesis, this compound is monitored for quality control but lacks explicit toxicity data. Methoxy and acetyl groups may redirect metabolic oxidation away from the aromatic ring, reducing PAH-associated carcinogenicity .
Methylnaphthalenes
- 2-Methylnaphthalene : Inhalation and oral exposure in rodents cause respiratory inflammation and hepatic oxidative stress, mediated by cytochrome P450 metabolism to epoxide intermediates .
Comparative Risk Assessment :
- Methanol and acetyl groups could modulate toxicity by altering solubility and metabolic pathways compared to methylated PAHs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


